Glycoside ST-J Glycoside ST-J Scheffleraside II is a natural product found in Hedera helix, Hedera canariensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16615810
InChI: InChI=1S/C54H86O23/c1-22-30(56)32(58)37(63)45(71-22)75-41-25(20-55)72-44(40(66)36(41)62)70-21-26-31(57)33(59)38(64)46(73-26)77-48(69)54-17-15-49(2,3)19-24(54)23-9-10-28-51(6)13-12-29(74-47-39(65)34(60)35(61)42(76-47)43(67)68)50(4,5)27(51)11-14-53(28,8)52(23,7)16-18-54/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42-,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1
SMILES:
Molecular Formula: C54H86O23
Molecular Weight: 1103.2 g/mol

Glycoside ST-J

CAS No.:

Cat. No.: VC16615810

Molecular Formula: C54H86O23

Molecular Weight: 1103.2 g/mol

* For research use only. Not for human or veterinary use.

Glycoside ST-J -

Specification

Molecular Formula C54H86O23
Molecular Weight 1103.2 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C54H86O23/c1-22-30(56)32(58)37(63)45(71-22)75-41-25(20-55)72-44(40(66)36(41)62)70-21-26-31(57)33(59)38(64)46(73-26)77-48(69)54-17-15-49(2,3)19-24(54)23-9-10-28-51(6)13-12-29(74-47-39(65)34(60)35(61)42(76-47)43(67)68)50(4,5)27(51)11-14-53(28,8)52(23,7)16-18-54/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42-,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1
Standard InChI Key RJWVNQDEFVAPCR-UAOABQJCSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(C(O9)C(=O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Introduction

Molecular Characterization and Structural Elucidation

Chemical Taxonomy and Classification

Glycoside ST-J belongs to the lipid-like molecules category, specifically under prenol lipids > terpene glycosides > triterpene glycosides > triterpene saponins . Its classification reflects the presence of a 30-carbon triterpene aglycone coupled with multiple sugar moieties, a hallmark of bioactive saponins.

Stereochemical Configuration

The compound's IUPAC name reveals an elaborate stereochemical arrangement:
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .

The structure contains seven methyl groups and 23 oxygen atoms distributed across:

  • A tetracyclic triterpene core

  • Two hexose units (glucose derivatives)

  • A terminal carboxylic acid group

Structural Visualization Tools

Representation TypeNotation SystemValue
Canonical SMILESLinear FormulaCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(C(O9)C(=O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Isomeric SMILESStereospecificC[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
InChIStandardInChI=1S/C54H86O23/c1-22-30(56)32(58)37(63)45(71-22)75-41-25(20-55)72-44(40(66)36(41)62)70-21-26-31(57)33(59)38(64)46(73-26)77-48(69)54-17-15-49(2,3)19-24(54)23-9-10-28-51(6)13-12-29(74-47-39(65)34(60)35(61)42(76-47)43(67)68)50(4,5)27(51)11-14-53(28,8)52(23,7)16-18-54/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42-,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1

Physicochemical Profile

Molecular Parameters

PropertyValueSignificance
Molecular FormulaC54H86O23High oxygen content suggests polar character
Molecular Weight1103.20 g/molExceeds typical drug-like molecules (<500 Da)
Topological Polar Surface Area (TPSA)371.00 ŲIndicates poor membrane permeability
XLogP0.50Balanced lipophilicity-hydrophilicity
H-Bond Donors13Potential for strong molecular interactions
H-Bond Acceptors22High solubility in polar solvents
Rotatable Bonds11Moderate structural flexibility

Spectroscopic Characteristics

While experimental spectral data remains unpublished, computational predictions suggest:

  • IR Spectroscopy: Strong O-H stretching (3200-3600 cm⁻¹) and C-O-C glycosidic linkages (1070-1150 cm⁻¹)

  • Mass Spectrometry: Base peak at m/z 1102.556 (M-H⁻) with fragmentation patterns indicating sequential sugar loss

Pharmacokinetic Predictions

ADMET Profile

ParameterPredictionProbabilityClinical Implication
Human Intestinal AbsorptionModerate71.81%Possible oral bioavailability
Blood-Brain Barrier PenetrationLow60.00%Limited CNS activity
P-glycoprotein InhibitionYes74.56%Risk of drug interactions
CYP3A4 SubstrateYes72.41%Hepatic metabolism likely
HepatotoxicityHigh Risk90.72%Requires liver monitoring
Acute Oral ToxicityCategory III76.89%Moderate toxicity potential

Metabolic Fate

The compound shows:

  • Phase I Metabolism: Predicted CYP3A4-mediated oxidation at terminal methyl groups

  • Phase II Conjugation: High UGT-catalyzed glucuronidation potential (70% probability)

  • Excretion: Likely biliary elimination due to molecular weight >500 Da

Biological Target Landscape

Predicted Molecular Targets

Target ProteinUniProt IDPrediction ConfidenceBiological Role
DNA Lyase (CHEMBL5619)P2769598.64%DNA repair mechanisms
NF-κB p105 (CHEMBL3251)P1983894.94%Inflammatory signaling
GPR6 (CHEMBL3714130)P4609592.97%Neuromodulation
LSD1/CoREST ComplexO6034191.98%Epigenetic regulation
KLF5 (CHEMBL1293249)Q1388791.75%Cellular differentiation

Mechanism of Action Hypotheses

  • Anti-inflammatory Effects: Strong interaction with NF-κB p105 subunit (94.94% confidence) suggests potential TNF-α inhibition

  • Anticancer Potential: DNA lyase inhibition could impair cancer cell repair mechanisms

  • Metabolic Modulation: PPARγ activation (83.16% probability) indicates possible antidiabetic applications

Toxicological Considerations

Organ-Specific Toxicity

SystemRisk LevelSupporting Evidence
HepaticHighBSEP inhibition (90.27%), hepatotoxicity prediction (90.72%)
RenalModerateOCT2 inhibition (59.74%), nephrotoxicity (96.01%)
ReproductiveSignificantAndrogen receptor binding (73.39%), estrogenic activity (80.63%)

Ecotoxicological Impact

OrganismEffectProbability
FishHigh toxicity97.22%
CrustaceansModerate risk57.55%
BeesLow threat65.21%

Synthesis and Production

Biosynthetic Pathways

Though natural sources remain unidentified, hypothetical routes include:

  • Triterpene Backbone Formation: Cyclization of 2,3-oxidosqualene via β-amyrin synthase

  • Glycosylation Cascade: Sequential sugar additions by UDP-glycosyltransferases

Industrial Synthesis

VulcanChem reports production through:

  • Enzymatic Transglycosylation: Using cyclodextrin glycosyltransferase to attach glucose units

  • Yield Optimization: 62% conversion efficiency achieved at 45°C/pH 6.5

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